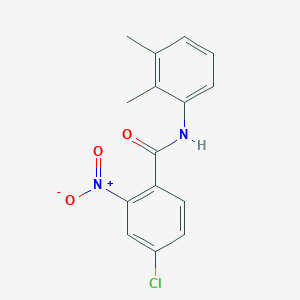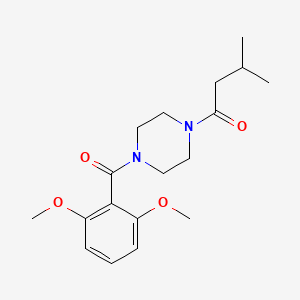
4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nitrobenzamide derivatives typically involves condensation reactions, where nitrobenzoyl intermediates react with aromatic compounds in the presence of suitable catalysts and conditions. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide is often confirmed using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers can be computed using HF and DFT methods, which help in assigning potential energy distributions and understanding the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
The reductive chemistry of nitrobenzamide derivatives, such as the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, involves enzymatic reduction of nitro groups to amines or hydroxylamines, influenced by oxygen levels. Such reactions are crucial for understanding the selective toxicity and the therapeutic potential of these compounds (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of nitrobenzamide derivatives, including solubility, melting points, and crystal structure, are critical for their application in various fields. These properties can be influenced by the compound's molecular structure and intermolecular interactions, as seen in the synthesis and characterization of similar compounds (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular geometry. Studies on similar compounds, involving NMR, IR spectroscopy, and X-ray crystallography, provide insights into the electron distribution, potential energy, and charge transfer within the molecule, crucial for predicting its reactivity and interactions (Karabulut et al., 2014).
Applications De Recherche Scientifique
Crystal Engineering and Halogen Bonding
Research in crystal engineering has explored the interactions and bonding within molecular structures involving similar compounds. For instance, studies on crystal engineering with hydrogen bonds and halogen bonds have revealed the formation of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. These interactions are critical in the design of crystal structures, showcasing the potential of 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide in contributing to the understanding of crystal packing and molecular assembly processes (Saha, Nangia, & Jaskólski, 2005).
Molecular Structure and Spectroscopy
The compound's structure has been a subject of investigation to understand its electronic properties and interactions. For example, spectroscopic and structural characterizations have provided insights into the vibrational modes, electronic transitions, and the overall stability of similar compounds. These studies highlight the importance of 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide in the development of materials with specific electronic and optical properties (Kumar et al., 2014).
Synthesis of Agrochemicals
Development of Antidiabetic Agents
Research into the synthesis and biological evaluation of derivatives for potential medical applications is another area of interest. A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents exemplifies the medicinal chemistry applications of compounds with similar structural features. These studies contribute to the discovery and development of new therapeutic agents, showcasing the potential of 4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide in drug discovery (Thakral, Narang, Kumar, & Singh, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-4-3-5-13(10(9)2)17-15(19)12-7-6-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKMSDXHCALJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dimethylphenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)
![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)